1-(2-Amino-5-chlorophenyl)ethanone (CAS 1685-19-4) is a bifunctional aromatic building block characterized by an ortho-amino group and a ketone moiety, with a para-positioned chlorine atom relative to the amine. This specific substitution pattern makes it an essential precursor for the synthesis of complex nitrogen-containing heterocycles, including quinolines, quinazolines, and indazoles. Its primary procurement value lies in its ability to undergo efficient cyclization reactions while retaining the 5-chloro substituent as a stable, selective handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), offering a highly scalable and cost-effective alternative to brominated or fluorinated analogs [1].
Generic substitution with the unhalogenated 2-aminoacetophenone fails when a downstream cross-coupling handle is required to build complex pharmaceutical libraries. Substituting with 5-fluoro or 5-nitro analogs often leads to altered electronic properties at the amine nucleophile, which can disrupt key cyclization steps. While the 5-bromo analog offers similar cyclization yields, 1-(2-Amino-5-chlorophenyl)ethanone provides a superior balance of raw material cost, chemical stability, and selective reactivity in multi-step syntheses, making it the preferred choice for scalable industrial manufacturing of halogenated heterocycles [1].
The industrial viability of a building block depends heavily on its upstream synthesis efficiency. The reduction of 2-nitro-5-chloroacetophenone using iron powder and ammonium chloride yields 84% of 1-(2-Amino-5-chlorophenyl)ethanone. This performance is statistically identical to the 85% yield observed for the reduction of the 2-nitro-5-bromoacetophenone analog under the exact same conditions[1].
| Evidence Dimension | Precursor reduction yield |
| Target Compound Data | 84% yield |
| Comparator Or Baseline | 2-nitro-5-bromoacetophenone (85% yield) |
| Quantified Difference | Statistically equivalent (1% variance) |
| Conditions | 1:1 H2O/MeOH, 60 °C, Fe powder, NH4Cl |
Allows procurement teams to select the 5-chloro building block for its specific downstream reactivity profile without sacrificing upstream process yield compared to the bromo analog.
When utilized as an oxime derivative for the synthesis of quinazoline-3-oxides, the 5-chloro variant demonstrates robust cyclization capabilities, achieving a 46% isolated yield. This performance is highly comparable to analogs bearing electron-donating groups, such as 2-amino-5,6-dimethoxyacetophenone (53%) [1].
| Evidence Dimension | Isolated yield of quinazoline-3-oxide |
| Target Compound Data | 46% yield |
| Comparator Or Baseline | 2-amino-5,6-dimethoxyacetophenone oxime (53%) |
| Quantified Difference | Only a 7% yield variance despite the electron-withdrawing nature of the chlorine atom |
| Conditions | Heating at reflux in triethylorthoformate |
Validates the compound as a reliable precursor for complex, halogenated pharmacophores where electron-withdrawing groups typically hinder cyclization.
1-(2-Amino-5-chlorophenyl)ethanone is a validated intermediate for the synthesis of 3-methyl-5-chloro-1H-indazole, a critical core for phosphodiesterase (PDE) inhibitors. The compound undergoes efficient diazotization followed by stannous chloride reduction, performing on par with the 5-bromo analog in scalable, multi-kilogram industrial protocols [1].
| Evidence Dimension | Suitability for diazotization/cyclization |
| Target Compound Data | High-efficiency conversion to 5-chloro-1H-indazole |
| Comparator Or Baseline | 2-amino-5-bromoacetophenone (equivalent processability) |
| Quantified Difference | Interchangeable process conditions with distinct final halogen handles |
| Conditions | NaNO2/HCl at 0-10 °C, followed by SnCl2 reduction |
Confirms the compound's direct applicability in established, patent-backed industrial routes for high-value pharmaceutical targets.
Where this compound is the right choice: Large-scale manufacturing of phosphodiesterase (PDE) inhibitors requiring a stable 5-chloro-indazole core, leveraging its highly efficient diazotization and reduction pathway[1].
Where this compound is the right choice: Synthesis of biologically active quinazoline derivatives where the electron-withdrawing 5-chloro group is necessary for target binding, utilizing the oxime derivative for robust cyclization [2].
Where this compound is the right choice: Generation of quinoline or indazole libraries where the initial cyclization must proceed efficiently, leaving the 5-chloro handle intact for subsequent, highly selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling steps [1].